REACTION_SMILES
|
[Br:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19].[C:20]([O:21][O:22][C:23](=[O:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:31])[c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[CH:1](=[CH:2][CH3:3])[P:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])=[O:11]>>[CH:1](=[CH:2][CH2:3][Br:12])[P:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])=[O:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OOC(=O)c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC=CP(=O)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=O)(C=CCBr)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |